molecular formula C9H9BrN2O2 B1484557 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid CAS No. 1256818-60-6

3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Cat. No. B1484557
CAS RN: 1256818-60-6
M. Wt: 257.08 g/mol
InChI Key: IBZKZRBYEJCGRC-UHFFFAOYSA-N
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Description

Naphthyridines are a class of organic compounds with significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 . Over the years, these ring systems have received various names, such as “pyridopyridines”, “benzodiazines”, “diazadecalins” or by the “aza” system when named as “diazanaphthalene” .


Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest. Strategies related to the synthesis of naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . As indicated in Figure 1 of the referenced paper , six isomeric naphthyridines are possible.


Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

Synthesis and Chemical Reactions

The chemical compound 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is significant in the synthesis of various naphthyridine derivatives. Its applications in scientific research have been explored through different synthetic routes and chemical reactions. For instance, Hawes and Wibberley (1967) demonstrated the preparation of new 2-substituted 1,8-naphthyridines through the decarboxylation of their 3-carboxylic acids, showcasing its utility in generating diverse naphthyridine compounds (Hawes & Wibberley, 1967). Moreover, Ames and Dodds (1972) investigated condensation reactions of o-halogenopyridinecarboxylic acids, including 2-bromopyridine-3-carboxylic acid, with carbanions, leading to the synthesis of valuable naphthyridine derivatives (Ames & Dodds, 1972).

Antibacterial Activity

In addition to its role in synthesis, this compound has been part of studies for developing new antibacterial agents. Santilli, Scotese, and Yurchenco (1975) synthesized a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives and evaluated them against Escherichia coli, identifying derivatives with potential antibacterial properties (Santilli, Scotese, & Yurchenco, 1975).

Antimalarial Activity

Furthermore, the research on 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid has extended to the development of potential antimalarial compounds. Barlin and Tan (1985) prepared new N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid, showing significant antimalarial activity in tests with mice infected with Plasmodium vinckei vinckei, highlighting its relevance in the search for new antimalarial agents (Barlin & Tan, 1985).

Future Directions

Due to the wide applicability in medicinal chemistry and materials science, the development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community . This includes attempts to develop more ecofriendly, safe, and atom-economical approaches .

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h4H,1-3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZKZRBYEJCGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2NC1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid
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3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Reactant of Route 3
3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Reactant of Route 4
3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Reactant of Route 5
3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Reactant of Route 6
3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid

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